6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-15-12-19-21(13-20(15)24)26-14-22(23(19)25)27-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHYFLNKKPTVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-7-hydroxychromen-4-one and 4-phenylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Coupling Reaction: The key step involves the coupling of 6-ethyl-7-hydroxychromen-4-one with 4-phenylphenol through an etherification reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The phenylphenoxy group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs and their implications for physicochemical properties and bioactivity.
Table 1: Structural Comparison of Chromen-4-one Derivatives
Key Comparisons
Substituent Effects on Lipophilicity: The 6-ethyl group in the target compound increases lipophilicity compared to hydroxylated analogs like daidzein (logP ~1.5–2.0) or genistein. This may improve membrane permeability but reduce water solubility . The 3-(4-phenylphenoxy) group introduces steric bulk and aromaticity, contrasting with smaller substituents (e.g., 3-hydroxyphenyl in daidzein or 3-fluorophenyl in ). This could modulate interactions with hydrophobic binding pockets in enzymes or receptors .
Bioactivity Implications: Antioxidant Potential: The 7-OH group is conserved in many antioxidant flavones (e.g., apigenin, daidzein). However, the lack of a 5-OH (unlike genistein) may reduce radical scavenging efficacy . Receptor Binding: Bulky 3-substituents (e.g., 4-phenylphenoxy) may interfere with binding to estrogen receptors, which prefer smaller groups like 4-hydroxyphenyl in daidzein . Conversely, this substituent could enhance affinity for kinases or GPCRs with large hydrophobic pockets.
Metabolic Stability: Fluorinated derivatives () exhibit enhanced stability due to C-F bonds’ resistance to oxidation. The target compound lacks such groups, suggesting faster metabolic clearance . Heterocyclic 3-substituents (e.g., benzimidazolyl in ) may confer resistance to enzymatic degradation compared to phenoxy groups .
Biological Activity
6-Ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, specifically the chromone derivatives. Its molecular formula is C23H20O4, with a molecular weight of approximately 364.40 g/mol. This compound is characterized by its unique structural features, which include an ethyl group at the 6-position, a hydroxy group at the 7-position, and a phenoxy substituent at the 3-position. These modifications enhance its solubility and biological activity compared to other flavonoids.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules and pathways. Preliminary studies suggest that it may act as an inhibitor of Src kinase, a crucial regulator in several signaling pathways associated with cell growth and differentiation. By binding to the active site of Src kinase, this compound may prevent its interaction with substrates, thereby inhibiting its activity.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antioxidant Activity : The compound has demonstrated potent antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various experimental models.
- Anticancer Potential : Initial findings suggest that this compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Hydroxyflavone | C15H10O5 | Strong antioxidant properties; lacks ethyl group |
| 3-Hydroxyflavone | C15H10O5 | Exhibits anti-inflammatory effects; similar structure |
| 6-Ethyl-7-hydroxycoumarin | C11H10O3 | Related coumarin derivative; used in anti-cancer research |
The structural uniqueness of this compound enhances its lipophilicity and potential interactions with cellular targets, which may account for its diverse biological activities.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vivo Studies : In animal models, administration of this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups.
- Cell Line Studies : In vitro experiments using cancer cell lines showed that this compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations.
- Mechanistic Insights : Further investigations are being conducted to elucidate the precise molecular mechanisms underlying its anticancer effects, including its role in modulating key signaling pathways involved in cell survival and apoptosis.
Q & A
Basic: What are the standard synthetic routes for preparing 6-ethyl-7-hydroxy-3-(4-phenylphenoxy)-4H-chromen-4-one, and what critical parameters influence yield?
The synthesis typically involves multi-step organic reactions, such as:
- Mannich reactions for introducing amine-containing substituents (e.g., ethanol, dimethylamine, and formaldehyde in refluxing ethanol) .
- Aldol condensations to form the chromone backbone, followed by etherification to attach the 4-phenylphenoxy group at the C3 position. Key parameters include:
Basic: What spectroscopic and crystallographic methods are most reliable for structural characterization?
- NMR Spectroscopy : - and -NMR confirm substituent positions, with deuterated DMSO as the solvent for solubility and signal resolution .
- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-III (for visualization) provides unambiguous confirmation of stereochemistry and bond lengths. For example, disordered solvent molecules in the lattice require careful refinement to avoid model bias .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases). Discrepancies may arise from solvent effects or protein flexibility, necessitating molecular dynamics simulations to assess binding stability .
- Experimental Validation : Re-evaluate assay conditions (e.g., pH, temperature) or test derivatives with modified substituents (e.g., replacing ethoxy with methoxy groups) to isolate structure-activity relationships .
Advanced: What strategies optimize reaction conditions for derivatizing the chromone core without degrading sensitive functional groups?
- Protection-Deprotection : Temporarily protect the 7-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups during etherification at C3 .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates while minimizing hydrolysis of labile substituents .
Advanced: How do structural analogs of this compound compare in biological activity?
Key Insight : Electron-withdrawing groups (e.g., fluoro) enhance antibacterial activity, while bulky aryl ethers (e.g., 4-phenylphenoxy) improve lipid solubility for blood-brain barrier penetration .
Basic: What computational tools are recommended for predicting solubility and logP values?
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate aqueous solubility and partition coefficients. Adjust parameters for chromone-specific intramolecular hydrogen bonding .
- Experimental Calibration : Validate predictions via HPLC retention times or shake-flask assays in octanol/water systems .
Advanced: How can crystallographic data from SHELXL be used to resolve disorder in the phenylphenoxy group?
- Disorder Modeling : Split the disordered moiety into two or more parts with occupancy refinement. Apply ISOR and DELU restraints to maintain reasonable thermal motion .
- Validation Tools : Use PLATON to check for missed symmetry or twinning, especially if R exceeds 0.05 .
Advanced: What methodologies assess the compound’s potential as a kinase inhibitor?
- Kinase Profiling : Screen against a panel of 50+ kinases using radioactive -ATP assays. Prioritize kinases with conserved hinge-region residues (e.g., EGFR, VEGFR2) .
- Cellular Assays : Measure IC in cancer cell lines (e.g., MCF-7, HeLa) with/without serum to account for protein-binding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
